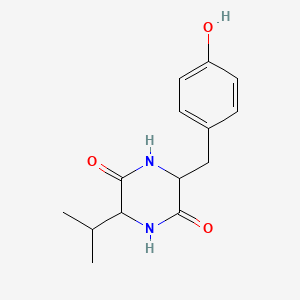

Cyclo(Tyr-Val)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclo(Tyr-Val) is a diketopiperazine secondary fungal metabolite . It was originally isolated from N. gilva . The formal name of this compound is 3S-[(4-hydroxyphenyl)methyl]-6S-(1-methylethyl)-2,5-piperazinedione .

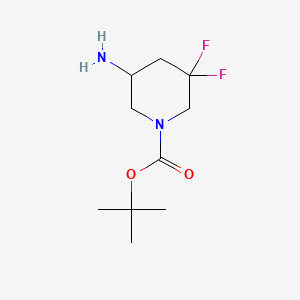

Molecular Structure Analysis

The molecular formula of Cyclo(Tyr-Val) is C14H18N2O3 . The InChI code is InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18) . The canonical SMILES structure is CC©C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O .Physical and Chemical Properties Analysis

The molecular weight of Cyclo(Tyr-Val) is 262.30 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 262.13174244 g/mol . The topological polar surface area is 78.4 Ų .科学的研究の応用

Synthesis Techniques : Cyclo(Tyr-Val) analogues have been synthesized using click chemistry, demonstrating the utility of this method in peptide synthesis. Cyclo[-Pro-Val-psi(triazole)-Pro-Tyr] was successfully synthesized, highlighting the challenges and solutions in cyclizing small peptides (Bock et al., 2006).

Tyrosinase Inhibition : A novel cyclotetrapeptide, cyclo(-l-Pro-l-Tyr-l-Pro-l-Val-), was isolated from Lactobacillus helveticus and found to inhibit tyrosinase, an enzyme involved in melanin production. This indicates its potential application in the treatment of conditions related to melanin overproduction, such as hyperpigmentation (Kawagishi et al., 1993).

Anticancer Activity : Cyclo(Tyr-Cys), a related cyclic dipeptide, exhibited significant inhibition of cancer cell growth in various carcinoma cells, suggesting the potential of Cyclo(Tyr-Val) analogues in cancer research and treatment (Merwe et al., 2008).

Antimicrobial Activity : Studies have shown that cyclic dipeptides, including analogues of Cyclo(Tyr-Val), exhibit antibacterial activity. For instance, cyclo-(Tyr-Pro) and similar compounds isolated from marine bacteria exhibited antibacterial properties, suggesting their potential as natural antimicrobial agents (Zhang Si, 2009).

Sensory Activity in Foods : Cyclo(Tyr-Val) and related compounds were identified in roasted cocoa nibs, contributing to their taste. This highlights the role of such cyclic dipeptides in influencing the sensory properties of foods (Stark & Hofmann, 2005).

Biological Activity : Bioactive cyclic dipeptides, including Cyclo(Tyr-Val) analogues, have been identified as having various physiological or pharmacological activities in mammals. Their simplicity and widespread presence in nature suggest a range of potential applications (Prasad, 1995).

Antifouling and Antilarval Activities : Cyclo(Tyr-Val) and related compounds have shown efficacy in inhibiting bacterial growth and larval settlement in marine environments, indicating their potential in developing antifouling agents (Qi et al., 2009).

将来の方向性

Cyclic peptides like Cyclo(Tyr-Val) have been recognized for their medicinal properties . They have good binding affinity, target selectivity, and low toxicity, making them attractive for therapeutic applications . Future research may focus on exploring their potential as anticancer agents and their use in food preservation .

作用機序

Target of Action

Cyclo(Tyr-Val) is a diketopiperazine secondary fungal metabolite It’s known that diketopiperazines can interact with a variety of biological targets due to their rigid, planar structure and ability to form multiple hydrogen bonds .

Mode of Action

Diketopiperazines are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, and disrupting cell membranes

Biochemical Pathways

Diketopiperazines, in general, can influence a wide range of biochemical pathways due to their diverse biological activities

Pharmacokinetics

Diketopiperazines are known for their good bioavailability, stability, and ability to cross biological barriers, which makes them promising candidates for drug development .

Result of Action

Diketopiperazines are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and immunosuppressive effects

Action Environment

The action of Cyclo(Tyr-Val) can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the stability and activity of diketopiperazines

生化学分析

Biochemical Properties

Cyclo(Tyr-Val) has been found to have biological activity and can participate in various physiological processes within the body . It is a diketopiperazine secondary fungal metabolite

Cellular Effects

Cyclo(Tyr-Val) has been implicated in the inhibition of human tumor cell line proliferation . It has been shown to inhibit HeLa cell proliferation by arresting the cell cycle at the G0–G1 transition . Furthermore, it has been found to reduce hydrogen peroxide-induced apoptosis as well as the generation of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of Cyclo(Tyr-Val) involves the inhibition of phosphorylation of both Akt-S473 and S6k-T389 protein kinases . This blockage of the PI3K–Akt–mTOR–S6k signaling pathway is involved in the antiproliferative effect of Cyclo(Tyr-Val) .

Temporal Effects in Laboratory Settings

It is known that the effects of Cyclo(Tyr-Val) on cell proliferation show a cyclic behavior in a time and concentration-dependent fashion .

特性

IUPAC Name |

3-[(4-hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDVFSHGYANGRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347359 |

Source

|

| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21754-25-6 |

Source

|

| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate](/img/structure/B592315.png)

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)

![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)

![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)